4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine
Overview
Description
4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with an amino group and a methoxyethyl-methylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been used as inhibitors for inducible nitric oxide synthase (inos) .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit certain enzymatic activities .
Result of Action
Similar compounds have shown potential as pet tracers for imaging inducible nitric oxide synthase (inos) .
Preparation Methods
The synthesis of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with 2-methoxyethylamine and methylamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Comparison with Similar Compounds
Similar compounds to 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but with a methoxyphenyl group instead of a pyridine ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a phenyl ring and methoxy group.
These compounds share some chemical properties with this compound but differ in their specific structures and, consequently, their reactivity and applications.
Biological Activity
4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may have implications in medicinal chemistry and therapeutic applications.
Research indicates that this compound may function as an inhibitor of inducible nitric oxide synthase (iNOS). Similar compounds have demonstrated efficacy in inhibiting enzymatic activities associated with iNOS, which plays a crucial role in various physiological and pathological processes, including inflammation and cancer progression .
Target Enzymes
- Inducible Nitric Oxide Synthase (iNOS) : The inhibition of iNOS can lead to reduced nitric oxide production, which is beneficial in conditions characterized by excessive inflammation.
Biological Activities
The biological activities of this compound have been explored through various studies:
- Inhibition of Enzymatic Activity :
- Cell Growth Inhibition :
Study on iNOS Inhibition
A study conducted on a series of pyridine analogues demonstrated that modifications at the 6-position of the pyridine ring significantly affected potency against iNOS. The study found that while certain substitutions enhanced potency, others diminished it, highlighting the importance of structural optimization in drug design .
Anticancer Properties
In another research initiative focused on gastrointestinal tumors induced by carcinogens, compounds similar to this compound were shown to selectively inhibit the growth of resistant cancer cell lines. This suggests potential applications in cancer therapeutics .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds is essential:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Structure | Inhibitor of various enzymes | Similar activity profile |
2-Methoxy-5-((phenylamino)methyl)phenol | Structure | Anticancer properties | Related structure with different targets |
Properties
IUPAC Name |
4-[[2-methoxyethyl(methyl)amino]methyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCROGNJNLALLND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247583-62-5 | |
Record name | 4-{[(2-methoxyethyl)(methyl)amino]methyl}pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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